1-(3-Methoxybenzyl)-1H-imidazol-2-amine
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Overview
Description
1-(3-Methoxybenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound features a methoxybenzyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine typically involves the reaction of 3-methoxybenzylamine with imidazole-2-carboxaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(3-Hydroxybenzyl)-1H-imidazol-2-amine.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to a biological effect. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-1H-imidazol-2-amine
- 1-(3-Hydroxybenzyl)-1H-imidazol-2-amine
- 1-(3-Methylbenzyl)-1H-imidazol-2-amine
Uniqueness
1-(3-Methoxybenzyl)-1H-imidazol-2-amine is unique due to the presence of the methoxy group at the 3-position of the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYSQESZCQOXMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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